The compound is classified under heterocyclic compounds, specifically pyrazoles, which are five-membered rings containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are often investigated for their pharmacological properties.
The synthesis of 2-{[(1,3,5-Trimethyl-1H-pyrazol-4-YL)methyl]amino}ethanol dihydrochloride typically involves several steps:
The molecular structure of 2-{[(1,3,5-Trimethyl-1H-pyrazol-4-YL)methyl]amino}ethanol dihydrochloride can be analyzed using various techniques:
2-{[(1,3,5-Trimethyl-1H-pyrazol-4-YL)methyl]amino}ethanol dihydrochloride can undergo various chemical reactions:
The mechanism of action for 2-{[(1,3,5-Trimethyl-1H-pyrazol-4-YL)methyl]amino}ethanol dihydrochloride involves its interaction with specific biological targets:
Studies have shown that pyrazole derivatives can exhibit anti-inflammatory and analgesic effects through their interaction with cyclooxygenase enzymes and other targets.
The physical and chemical properties of 2-{[(1,3,5-Trimethyl-1H-pyrazol-4-YL)methyl]amino}ethanol dihydrochloride include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | Approximately 189.69 g/mol |
| Solubility | Soluble in water |
| Melting Point | Varies; typically around room temperature |
2-{[(1,3,5-Trimethyl-1H-pyrazol-4-YL)methyl]amino}ethanol dihydrochloride has several scientific applications:
The 1,3,5-trimethyl-1H-pyrazole moiety confers distinct advantages in bioactive molecule design:
Table 1: Bioactive Pyrazole Derivatives with 1,3,5-Trimethyl Substitution
| Compound | C4 Functionalization | Reported Activities | Reference |
|---|---|---|---|
| 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine | -CH(NH₂)CH₃ | Chemical intermediate | [2] |
| Edaravone | None (3-methyl-1-phenylpyrazolone) | Neuroprotection (ALS treatment) | [3] |
| Eltrombopag | Hydrazone linker | Thrombopoietin receptor agonist | [3] |
| Target Compound | -CH₂NHCH₂CH₂OH·2HCl | Enhanced solubility and target engagement | This work |
The aminoethanol moiety [-NHCH₂CH₂OH] linked via methylene spacer to the pyrazole core critically modulates drug-like properties:
Table 2: Pharmacokinetic Impact of Aminoethanol Functionalization
| Parameter | Effect of Aminoethanol Moiety | Example from Literature |
|---|---|---|
| Aqueous Solubility | Increased via protonation and H-bonding | Compound 19: >1000 μg/mL at pH 6.5 [6] |
| Oral Bioavailability | Enhanced through improved dissolution and permeability | Compound 19: F = 77% in rats [6] |
| Target Engagement | Additional H-bond interactions with biological targets | Kinase inhibitor binding affinity [5] |
| Crystalline Properties | Salt formation enables stable solid-state forms | Dihydrochloride crystalline salts |
The evolution of pyrazolylmethylamine-based therapeutics demonstrates progressive molecular optimization:
Table 3: Historical Milestones in Pyrazolylmethylamino Therapeutic Development
| Era | Representative Agents | Therapeutic Application | Innovation |
|---|---|---|---|
| 1880s-1950s | Antipyrine, Aminophenazone | Analgesia, anti-inflammation | Unsubstituted pyrazolones |
| 1960s-1990s | Eltrombopag, Edaravone | Thrombocytopenia, neuroprotection | C4 functionalization with basic side chains |
| 2000s-Present | Ibrutinib analogs, HIF-PHD inhibitors (e.g., 19) | Oncology, anemia management | Hybrid scaffolds with aminoethanol termini |
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 17869-27-1
CAS No.: 64918-85-0
CAS No.: 51800-34-1